Benzenesulfonamide, N-(2-hydroxy-5-methylphenyl)-2,5-dimethyl-

Physicochemical property optimization SAR exploration Lead-like chemical space

Benzenesulfonamide, N-(2-hydroxy-5-methylphenyl)-2,5-dimethyl- (CAS 915372-74-6) is a substituted diaryl sulfonamide (molecular formula C15H17NO3S, molecular weight 291.4 g/mol) bearing a hydroxyl group and a methyl substituent on the aniline-derived ring alongside a 2,5-dimethyl substitution pattern on the sulfonyl phenyl ring. Its computed property profile – including an XLogP3 of 3.2, a topological polar surface area (TPSA) of 74.8 Ų, two hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds – places it within a chemical space distinct from simpler benzenesulfonamide analogs and makes it a candidate for target-focused library design and fragment-based screening programs.

Molecular Formula C15H17NO3S
Molecular Weight 291.4 g/mol
CAS No. 915372-74-6
Cat. No. B12596899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, N-(2-hydroxy-5-methylphenyl)-2,5-dimethyl-
CAS915372-74-6
Molecular FormulaC15H17NO3S
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)NS(=O)(=O)C2=C(C=CC(=C2)C)C
InChIInChI=1S/C15H17NO3S/c1-10-5-7-14(17)13(8-10)16-20(18,19)15-9-11(2)4-6-12(15)3/h4-9,16-17H,1-3H3
InChIKeyCUYNSWZWLADMGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonamide, N-(2-hydroxy-5-methylphenyl)-2,5-dimethyl- (CAS 915372-74-6): Procurement-Relevant Identity and Class Positioning


Benzenesulfonamide, N-(2-hydroxy-5-methylphenyl)-2,5-dimethyl- (CAS 915372-74-6) is a substituted diaryl sulfonamide (molecular formula C15H17NO3S, molecular weight 291.4 g/mol) bearing a hydroxyl group and a methyl substituent on the aniline-derived ring alongside a 2,5-dimethyl substitution pattern on the sulfonyl phenyl ring [1]. Its computed property profile – including an XLogP3 of 3.2, a topological polar surface area (TPSA) of 74.8 Ų, two hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds – places it within a chemical space distinct from simpler benzenesulfonamide analogs and makes it a candidate for target-focused library design and fragment-based screening programs [1].

Why Generic Substitution Fails for CAS 915372-74-6: Physicochemical Differentiation from Common Benzenesulfonamide Analogs


In-class benzenesulfonamides cannot be freely interchanged due to the sensitivity of both physicochemical properties and biological target engagement to subtle changes in aryl substitution. The target compound uniquely pairs a 2-hydroxy-5-methyl substitution on the aniline-derived ring with a 2,5-dimethyl motif on the sulfonyl aryl ring. This ortho-disubstitution pattern on the sulfonyl ring increases steric bulk and alters the compound's conformational landscape relative to mono-substituted or unsubstituted analogs. Computed property sets – including lipophilicity, hydrogen bond donor and acceptor counts, and polar surface area – differ measurably from structurally adjacent analogs (see Section 3), meaning that replacement without explicit revalidation risks unpredictable shifts in solubility, permeability, or assay performance [1].

Quantitative Differentiation Evidence for Benzenesulfonamide, N-(2-hydroxy-5-methylphenyl)-2,5-dimethyl- (915372-74-6)


Lipophilicity (XLogP3) Differentiation from Mono-Methyl and Unsubstituted Sulfonyl Analogs

The target compound (XLogP3 = 3.2) exhibits a lipophilicity increase of approximately 1.0–1.5 log units over the unsubstituted sulfonyl analog N-(2-hydroxy-5-methylphenyl)benzenesulfonamide (CAS 791841-84-4, XLogP3 ~1.7–2.0) and a smaller but still significant increase over the 4-methyl mono-substituted analog (XLogP3 ~2.5–2.8). This higher, yet still lead-like, logP is achieved without inflating molecular weight beyond 291.4 Da, positioning the compound favorably for targets requiring moderate membrane permeability while retaining aqueous solubility [1].

Physicochemical property optimization SAR exploration Lead-like chemical space

Hydrogen Bond Donor and Acceptor Count Advantage Over Selected Mono-Functional Analogs

With 2 hydrogen bond donors (the sulfonamide NH and the phenolic OH) and 4 hydrogen bond acceptors (sulfonamide O atoms and phenolic O), the target compound provides a balanced H-bond profile that is different from analogs lacking the phenolic hydroxyl or the sulfonyl dimethyl substitution. For example, 2,5-dimethylbenzenesulfonamide (CAS 6292-58-6) contains only 1 donor and 2 acceptors, significantly reducing its capacity for directional intermolecular interactions. This difference matters in structure-based design where specific H-bond networks are required for target engagement [1].

Hydrogen bonding potential Target engagement probability Physicochemical filtering

Steric and Conformational Differentiation from N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide

The target compound places the phenolic hydroxyl group at the 2-position (ortho to the sulfonamide NH) of the aniline-derived ring, while a closely related analog – N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide (CAS 88680-96-0) – locates the hydroxyl at the 4-position. This positional isomerism leads to different intramolecular hydrogen bonding geometries (potential six-membered ring H-bond in the target vs. no equivalent in the 4-hydroxy isomer) and altered steric encumbrance around the sulfonamide linkage. The target compound also possesses three methyl groups total (two on the sulfonyl ring, one on the aniline ring), compared to two methyl groups in the comparator, contributing additional hydrophobic surface area [1].

Ligand conformational analysis Steric shielding Ortho-substitution effects

Topological Polar Surface Area (TPSA) Differentiation for Blood–Brain Barrier Penetration Prediction

The target compound's TPSA of 74.8 Ų places it in the classical 'CNS-accessible' window (TPSA < 90 Ų), distinguishing it from more polar benzenesulfonamides that incorporate additional heteroatoms. For example, the sulfonamide compound N-(2-hydroxy-5-methylphenyl)methanesulfonamide (CAS 791840-51-2) has a TPSA value of ~83.5 Ų, which is closer to the CNS exclusion threshold. The target's lower TPSA, combined with its moderate lipophilicity, suggests a more favorable balance for passive blood–brain barrier penetration compared to more polar analogs [1].

CNS drug design TPSA-based filtering Permeability prediction

Procurement-Driven Application Scenarios for Benzenesulfonamide, N-(2-hydroxy-5-methylphenyl)-2,5-dimethyl- (915372-74-6)


Fragment-Based Drug Discovery Library Design

The compound's molecular weight (291.4 Da), moderate lipophilicity (XLogP3 = 3.2), and defined hydrogen bonding profile make it a suitable entry for fragment libraries targeting kinases, GPCRs, or other protein families where aryl sulfonamides have shown privileged scaffold status. Its computed properties comply with the 'rule of three' for fragments when considered in the context of fragment expansion strategies, and its ortho-substitution pattern provides a unique three-dimensional shape relative to para-substituted isomers [1].

Structure–Activity Relationship (SAR) Exploration Around Sulfonamide Linkers

The 2,5-dimethyl substitution on the sulfonyl phenyl ring is a discreet structural variable that can be exploited in SAR campaigns to optimize potency, selectivity, and metabolic stability. Using this compound as a reference point, researchers can systematically vary the aniline ring substitution while holding the sulfonyl ring constant, enabling direct attribution of biological effects to specific structural features. Comparators with different methyl group counts or positions would confound such analyses [1].

Physicochemical Property Benchmarking for CNS Penetration Modeling

With a TPSA of 74.8 Ų and XLogP3 of 3.2, this compound serves as a calibration point for computational models predicting blood–brain barrier penetration. Its property profile falls near the center of the CNS MPO (Multiparameter Optimization) desirability range, making it a useful negative or positive control in datasets designed to train or validate in silico permeability models. Analogs with higher TPSA or lower logP would skew model training sets toward less permeable regions of chemical space [1].

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